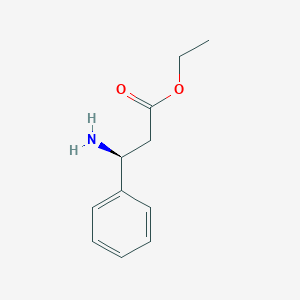

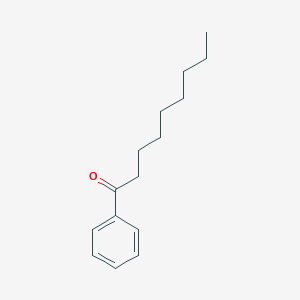

(S)-Ethyl 3-amino-3-phenylpropanoate

Overview

Description

(S)-Ethyl 3-amino-3-phenylpropanoate is a compound of interest in various fields of chemistry and materials science due to its unique structure and properties. The studies cited here explore its synthesis, molecular structure, chemical reactions, and both physical and chemical properties.

Synthesis Analysis

The synthesis of ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene)-3-oxo-3-phenylpropanoate and related compounds involves detailed vibrational spectra analysis, showcasing their complex synthesis routes and characterization. These processes highlight the intricate methods used to create and isolate these compounds for further study (İ. E. Kıbrız et al., 2013).

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated through experimental and theoretical methods, including X-ray diffraction and vibrational spectroscopy, providing insights into their geometric parameters and the impact of intermolecular hydrogen bonding on their vibrational frequencies (İ. E. Kıbrız et al., 2013).

Chemical Reactions and Properties

Studies have explored the reactions of ethyl 2-azidopropenoate with nucleophiles, transforming it into ethyl 2-aminopropenoate with various substituents. This research provides valuable insights into the reactivity and potential chemical transformations of ethyl 3-amino-3-phenylpropanoate derivatives (Masa-aki Kakimoto et al., 1982).

Physical Properties Analysis

The physical properties of these compounds, such as their melting points, solubility, and crystal structure, are closely tied to their molecular configurations. These properties are crucial for understanding the behavior of these compounds under various conditions and for their application in material science and chemistry.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are fundamental to the application and understanding of ethyl 3-amino-3-phenylpropanoate derivatives. Studies like the oxidative annulation reaction of ethyl 3-oxo-3-phenylpropanoates with internal alkynes under Ru(II) catalysis, offer insights into novel methods for constructing poly-substituted furans, indicating the compound's versatility in synthetic chemistry (Mohit Chourasiya et al., 2023).

Scientific Research Applications

Pharmaceutical Applications and Antidepressants : (S)-Ethyl 3-amino-3-phenylpropanoate derivatives, such as chiral (S)-3-hydroxy-3-phenylpropanoic acid, have been prepared using porcine pancreas lipase, which may lead to new antidepressant drugs (Zhao, Ma, Fu, & Zhang, 2014).

Synthesis of (S)-Dapoxetine : A stereoselective chemoenzymatic route has been developed for preparing optically active 3-amino-3-arylpropanoic acid derivatives. This method can be applied to synthesize (S)-dapoxetine, a medication used for treating premature ejaculation, in excellent optical purity (Rodríguez-Mata, García-Urdiales, Gotor‐Fernández, & Gotor, 2010).

Biocatalysis for Drug Research : Methylobacterium Y1-6 has been shown to effectively produce S-3-amino-3-phenylpropionic acid, a pharmaceutical intermediate, with high enantioselective activity. This makes it a promising tool for drug research and the production of enantiopure compounds (Li, Wang, Huang, Zou, & Zheng, 2013).

Chemical Transformations : Ethyl 2-aminopropenoate can be transformed into 3-phenylthio or 3-ethoxy substituted ethyl 2-aminopropenoate, demonstrating a method for modifying this compound for varied applications (Kakimoto, Mariko, Kondo, & Hiyama, 1982).

Enzymatic Esterification : Combining multiple enzymes in enzymatic esterification enhances reaction yield and is enantioselective for racemic substrates, offering a method for synthesizing specific enantiomers of compounds like (S)-Ethyl 3-amino-3-phenylpropanoate (Zysk, Żądło, Brodzka, Wiśniewska, & Ostaszewski, 2014).

Synthesis of Hydrocinnamic Acid Precursors : A palladium-catalyzed method has been developed for the efficient synthesis of 3-arylpropanoate esters, providing a means to produce precursors of hydrocinnamic acid, which is structurally similar to (S)-Ethyl 3-amino-3-phenylpropanoate (Deng, Han, Ke, Ning, & Chen, 2022).

Crystal Packing Studies : Studies on the crystal packing of related compounds have revealed nonhydrogen bonding interactions, which are important for understanding the properties and applications of these substances (Zhang, Wu, & Zhang, 2011).

Chemoenzymatic Synthesis : Both enantiomers of 3-hydroxy- and 3-amino-3-phenylpropanoic acid can be synthesized using yeast Saccharomyces cerevisiae, demonstrating a method for obtaining these compounds in high purity (Varga, Zaharia, Nógrádi, & Poppe, 2013).

Safety And Hazards

“(S)-Ethyl 3-amino-3-phenylpropanoate” is classified as a hazardous substance. It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name |

ethyl (3S)-3-amino-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-7,10H,2,8,12H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUWRDXMXYDWUAN-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80358773 | |

| Record name | (S)-Ethyl 3-amino-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Ethyl 3-amino-3-phenylpropanoate | |

CAS RN |

3082-69-7 | |

| Record name | Ethyl (βS)-β-aminobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3082-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-Ethyl 3-amino-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanoic acid, β-amino-, ethyl ester, (βS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B41327.png)